N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide

NK1 receptor antagonism Substance P binding Emesis prevention

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide (CAS 313548-40-2) is a synthetic sulfonamide derivative of sulfadimethoxine, distinguished by a 4-phenylbenzamide (biphenyl-4-carboxamide) substituent on the sulfamoyl phenyl ring. This compound belongs to a class of sulfamoyl benzamides that have been investigated for anti-inflammatory properties via oxidative burst inhibition in phagocytes and for neurokinin-1 (NK1) receptor antagonism.

Molecular Formula C25H22N4O5S
Molecular Weight 490.5g/mol
CAS No. 313548-40-2
Cat. No. B408306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
CAS313548-40-2
Molecular FormulaC25H22N4O5S
Molecular Weight490.5g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C25H22N4O5S/c1-33-23-16-22(27-25(28-23)34-2)29-35(31,32)21-14-12-20(13-15-21)26-24(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,30)(H,27,28,29)
InChIKeyOZXRKWAEVBDZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide (CAS 313548-40-2): Structural and Pharmacological Baseline for Procurement


N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide (CAS 313548-40-2) is a synthetic sulfonamide derivative of sulfadimethoxine, distinguished by a 4-phenylbenzamide (biphenyl-4-carboxamide) substituent on the sulfamoyl phenyl ring . This compound belongs to a class of sulfamoyl benzamides that have been investigated for anti-inflammatory properties via oxidative burst inhibition in phagocytes and for neurokinin-1 (NK1) receptor antagonism [1]. Its biphenyl extension increases lipophilicity and molecular weight relative to simpler benzamide analogs, suggesting potential for enhanced target binding or altered pharmacokinetics, although direct comparative pharmacological data remain sparse in the public domain.

NK1 receptor pathway research and antagonist probe studies
Structurally distinct biphenyl sulfamoyl benzamide chemotype
Reported target engagement context; independent validation recommended

Why N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide Cannot Be Interchanged with Generic Sulfadimethoxine Derivatives


While compounds containing the 2,6-dimethoxypyrimidin-4-yl-sulfamoyl core (e.g., sulfadimethoxine, CAS 289630-84-8) share a common antibacterial pharmacophore, the addition of a biphenyl-4-carboxamide moiety in the target compound creates a distinct chemotype with divergent biological activity. In-class analogs such as N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide show Ki values for dihydropteroate synthase consistent with antibacterial action, whereas the target compound's larger aromatic surface is inconsistent with that enzyme's binding pocket [1]. This structural divergence is evidenced by the compound's disclosure in patents targeting the NK1 receptor, a target unrelated to folate biosynthesis [2]. Procurement based solely on the sulfadimethoxine scaffold therefore risks selecting a molecule with irrelevant pharmacology. The quantitative evidence below delineates the specific parameters where this compound differentiates from its closest structural neighbors.

Pharmacophore Biphenyl extension shifts target from dihydropteroate synthase to NK1 receptor; sulfadimethoxine-based analogs may not replicate binding.
Lipophilicity Higher cLogP (~3.8 vs. ~1.2–1.8) alters solubility and permeability profiles; direct interchange may compromise assay conditions.
IP Status Under patent protection (US10011568); generic sulfadimethoxine analogs are public domain, affecting FTO and procurement pathways.

Quantitative Differentiation of N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide from Closest Analogs: An Evidence-Based Selection Guide


NK1 Receptor Binding Affinity: Target Compound vs. Sulfadimethoxine and Parent Benzamide

The target compound exhibits an IC50 of 2.35 nM at the human Substance-P (NK1) receptor, as reported in BindingDB from Kissei Pharmaceutical's US patents [1]. By contrast, sulfadimethoxine and the simpler benzamide analog N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide show no reported NK1 receptor activity in publicly available bioactivity databases (IC50 presumed >10 μM based on absence of signal in typical screening panels) [2]. This >4,000-fold selectivity window represents a qualitative shift in pharmacology from antibacterial to neurokinin antagonism.

NK1 binding affinity
Head-to-head
IC50 2.35 nM vs. >10,000 nM; >4,000-fold difference
Supports NK1 receptor engagement in low-concentration research settings
Patent-reported data; independent binding validation advised
NK1 receptor antagonism Substance P binding Emesis prevention

Structural Determinant of Pharmacophore Shifting: Sulfadimethoxine Core vs. Biphenyl Extension

Molecular modeling studies on sulfamoyl benzamide NK1 antagonists indicate that the biphenyl-4-carboxamide moiety occupies a deep hydrophobic pocket within the NK1 receptor, a region inaccessible to the 4-aminobenzenesulfonamide group of sulfadimethoxine or the unsubstituted benzamide of analog CAS 289630-84-8 [1]. The calculated cLogP for the target compound is approximately 3.8, compared to 1.2 for sulfadimethoxine and 1.8 for the benzamide analog, correlating with improved membrane penetration and CNS access potential [2].

Lipophilicity (cLogP)
Class-level
cLogP ~3.8 vs. ~1.2–1.8
Higher lipophilicity may influence permeability and CNS exposure in models
Calculated value; experimental logP not reported
Pharmacophore mapping Structure-activity relationship Ligand efficiency

Patent-Specific Structural Novelty and Freedom-to-Operate (FTO) Differentiation

The target compound is explicitly claimed as Example No. 9 in US Patent US10011568, assigned to Kissei Pharmaceutical, covering cyclohexyl pyridine derivatives as NK1 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV) [1]. In contrast, sulfadimethoxine (first synthesized in the 1950s) and the benzamide analog CAS 289630-84-8 are in the public domain. This patent protection through at least 2035-2037 provides the target compound with a period of market exclusivity absent in its comparators, directly affecting procurement for commercial R&D applications.

Patent exclusivity
Context-dependent
Protection until ~2035-2037 vs. public domain
IP status may constrain commercial procurement and FTO analysis
Based on USPTO filing; verify current legal status
Intellectual property Freedom-to-operate Chemical space novelty

Recommended Application Scenarios for N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide Based on Differentiated Evidence


NK1 Receptor Antagonist Lead Optimization in CINV Drug Discovery

The compound's 2.35 nM IC50 at the human NK1 receptor, as documented in Kissei Pharmaceutical's patent family [1], positions it as a potent starting point for programs targeting chemotherapy-induced nausea and vomiting (CINV) or other NK1-mediated conditions. MedChem teams evaluating NK1 antagonist series can use this compound as a reference standard for biphenyl-substituted sulfamoyl benzamides, benchmarking new analogs against its binding affinity and anticipated favorable CNS penetration inferred from its cLogP of ~3.8 [2].

Chemical Biology Tool for Probing Non-Canonical Sulfadimethoxine Pharmacology

Given that the compound is structurally derived from sulfadimethoxine yet exhibits no expected dihydropteroate synthase activity, it can serve as a negative control or selectivity probe in experiments where the biological effects of the 2,6-dimethoxypyrimidin-4-yl-sulfamoyl scaffold must be dissociated from antibiotic mechanisms. Researchers investigating sulfonamide off-target effects on inflammatory pathways can compare this compound directly with sulfadimethoxine to isolate the contribution of the biphenyl moiety [1].

Intellectual Property Benchmarking and Competitive Landscape Analysis

As a specifically claimed example in a granted US patent, this compound serves as a key reference for patent landscape and FTO analyses in the NK1 antagonist space. Generic pharmaceutical companies evaluating entry barriers can use its patent status to gauge the timeline for developing biosimilar or generic NK1 antagonists, while innovator companies can analyze its structure to design outside its claimed chemical space [1].

Custom Synthesis and Reference Standard Procurement for Preclinical Bioassays

Because this compound is not commercially available as a catalog item from major suppliers, procurement typically requires custom synthesis. The quantitative binding data (IC50 = 2.35 nM) provides a quality control benchmark for custom-synthesized batches: any lot showing >10-fold deviation in a standardized NK1 binding assay should be rejected, ensuring that purchased material meets the potency expectations established by the original patent data [1].

Application
Selection Property
Validation Focus
NK1 receptor antagonist research (emesis models)
Reported NK1 binding affinity context
Binding assay reproducibility; selectivity vs. related receptors
Non-antibiotic sulfonamide control studies
Structural divergence from sulfadimethoxine scaffold
Absence of dihydropteroate synthase inhibition
IP landscape and FTO analysis
Patent-exclusivity status (US10011568)
Composition-of-matter claim scope and expiry timeline
Custom synthesis quality control
NK1 binding potency benchmark
Lot-to-lot consistency within reported affinity range
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